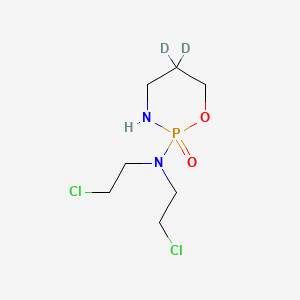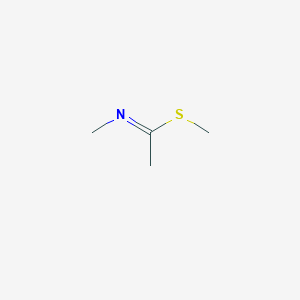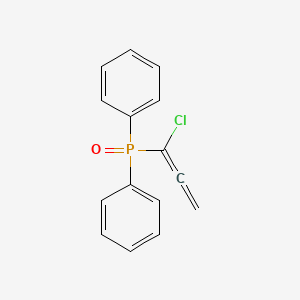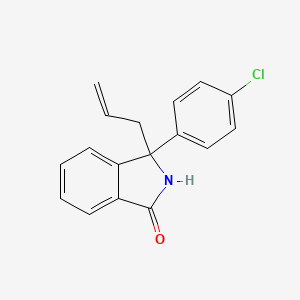![molecular formula C19H14BrCl B14597111 1,1'-[(2-Bromophenyl)(chloro)methylene]dibenzene CAS No. 59346-13-3](/img/structure/B14597111.png)
1,1'-[(2-Bromophenyl)(chloro)methylene]dibenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[(2-Bromophenyl)(chloro)methylene]dibenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a bromine atom, a chlorine atom, and a methylene group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(2-Bromophenyl)(chloro)methylene]dibenzene typically involves the reaction of 2-bromobenzaldehyde with chlorobenzene in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of 1,1’-[(2-Bromophenyl)(chloro)methylene]dibenzene may involve a continuous flow process to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-[(2-Bromophenyl)(chloro)methylene]dibenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine and chlorine atoms in the compound can be replaced by nucleophiles such as hydroxide ions or amines.
Electrophilic Aromatic Substitution Reactions: The benzene rings in the compound can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding quinones or reduced to form dihydro derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.
Electrophilic Aromatic Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of phenols or amines.
Electrophilic Aromatic Substitution: Formation of nitro or sulfonic acid derivatives.
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-[(2-Bromophenyl)(chloro)methylene]dibenzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,1’-[(2-Bromophenyl)(chloro)methylene]dibenzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biomolecules. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1’-[(2-Chlorophenyl)(chloro)methylene]dibenzene
- 1,1’-[(2-Bromophenyl)(fluoro)methylene]dibenzene
- 1,1’-[(2-Bromophenyl)(methyl)methylene]dibenzene
Uniqueness
1,1’-[(2-Bromophenyl)(chloro)methylene]dibenzene is unique due to the presence of both bromine and chlorine atoms, which impart distinct chemical reactivity and properties. This combination of substituents allows for a wide range of chemical transformations and applications that may not be possible with similar compounds.
Eigenschaften
CAS-Nummer |
59346-13-3 |
|---|---|
Molekularformel |
C19H14BrCl |
Molekulargewicht |
357.7 g/mol |
IUPAC-Name |
1-bromo-2-[chloro(diphenyl)methyl]benzene |
InChI |
InChI=1S/C19H14BrCl/c20-18-14-8-7-13-17(18)19(21,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H |
InChI-Schlüssel |
FOAFRRBRTHRVBN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,6-Dimethoxy-1,5-diphenyl-2,4-dioxabicyclo[3.2.0]heptan-3-one](/img/structure/B14597033.png)

stannane](/img/structure/B14597048.png)

![7,7-Dimethyl-1-oxaspiro[4.5]decane-2,6-dione](/img/structure/B14597056.png)
![4-Piperidinol, 1,2,5-trimethyl-4-[(2,4,6-trimethylphenyl)methyl]-](/img/structure/B14597062.png)
![2-[Di(propan-2-yl)amino]-3-phenylcycloprop-2-en-1-one](/img/structure/B14597067.png)
![N-[1-(2,4-Dimethoxy-3-methylphenyl)ethylidene]hydroxylamine](/img/structure/B14597073.png)

![N-[(2-Chloro-4-dimethylamino-phenyl)methylideneamino]oxolane-2-carboxamide](/img/structure/B14597086.png)


![Phosphine oxide, diphenyl[2-phenyl-1-(phenylthio)ethyl]-](/img/structure/B14597107.png)

